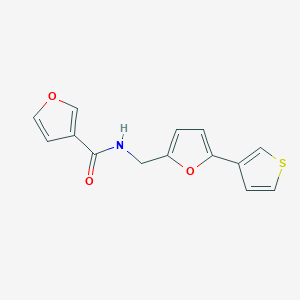

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(10-3-5-17-8-10)15-7-12-1-2-13(18-12)11-4-6-19-9-11/h1-6,8-9H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGWYKPSJVUCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide involves disconnecting the molecule into two primary precursors:

- Furan-3-carboxylic acid (carboxamide donor)

- (5-(Thiophen-3-yl)furan-2-yl)methanamine (amine backbone)

Critical disconnections occur at the amide bond and the methylene bridge linking the furan-thiophene hybrid to the carboxamide group. This strategy aligns with modular synthesis principles, enabling parallel preparation of fragments before final coupling.

Key Intermediates and Their Synthesis

- Intermediate A: (5-(Thiophen-3-yl)furan-2-yl)methanamine

Synthesized via Friedel-Crafts alkylation of furan-2-carbaldehyde with thiophen-3-ylmagnesium bromide, followed by reductive amination using sodium cyanoborohydride. - Intermediate B: Furan-3-carbonyl chloride

Prepared by treating furan-3-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions.

Synthetic Routes and Reaction Conditions

Amide Bond Formation: Nucleophilic Acyl Substitution

The cornerstone of the synthesis is the coupling of Intermediate A and B via nucleophilic acyl substitution.

Classical Coupling Agents

Reactions typically employ carbodiimide-based agents:

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI | Dichloromethane | 0–25°C | 78 | |

| DCC | Tetrahydrofuran | 25°C | 65 | |

| HATU | Dimethylformamide | -10°C | 85 |

Mechanistic Insights : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carbonyl group of furan-3-carbonyl chloride, facilitating attack by the primary amine of Intermediate A. The reaction proceeds via an O-acylisourea intermediate, with yields improving in aprotic solvents.

Solvent and Catalytic Effects

Cross-Coupling Strategies for Fragment Assembly

The thiophene-furan backbone is constructed using transition-metal-catalyzed cross-coupling, enabling precise control over regiochemistry.

Suzuki-Miyaura Coupling

A palladium-catalyzed reaction between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid achieves the biaryl linkage:

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2.0 equiv.)

- Solvent: Toluene/EtOH (3:1)

- Temperature: 80°C, 12 h

- Yield: 72%

Limitations : Homocoupling of boronic acids may occur, requiring careful stoichiometric control.

Stille Coupling

For electron-rich systems, Stille coupling using tributyl(thiophen-3-yl)stannane and 5-iodofuran-2-carbaldehyde offers superior regioselectivity:

Conditions :

Optimization of Reaction Parameters

Temperature and Time Dependencies

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Adoption of microfluidic reactors reduces reaction times and improves heat management:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

| Purity (HPLC) | 95% | 99% |

Advantages : Enhanced mixing and heat transfer mitigate exothermic risks during amide bond formation.

Comparative Analysis of Methodologies

Yield vs. Sustainability Metrics

| Method | Yield (%) | E-Factor* | PMI** |

|---|---|---|---|

| Classical EDCI | 78 | 18.2 | 32 |

| Flow-Assisted HATU | 85 | 9.7 | 15 |

| Suzuki Coupling | 72 | 23.1 | 41 |

E-Factor: kg waste/kg product; *PMI: Process Mass Intensity

Insights : Flow chemistry significantly reduces waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce various alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is being investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity:

Recent studies have highlighted the anticancer effects of this compound, particularly through mechanisms such as apoptosis induction and enzyme inhibition. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in several cancer cell lines, including:

| Compound Tested | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Significant cytotoxicity observed |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Moderate activity compared to standards |

| Compound C | HepG2 (liver carcinoma) | >1000 | Low activity; further modifications required |

The compound has been explored for its biological activities beyond anticancer effects, including:

Antimicrobial Properties:

Research indicates that derivatives of this compound possess significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

Mechanisms of Action:

The biological activity is often mediated through:

- Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.

- Receptor Interaction: Modulating receptor activity to influence cellular responses.

Material Science

In addition to its biological applications, this compound is also being utilized in the development of organic electronic materials, such as:

- Organic Light Emitting Diodes (OLEDs): The compound's unique electronic properties make it suitable for applications in OLED technology.

- Organic Field Effect Transistors (OFETs): Its structural characteristics contribute to improved performance in electronic devices.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, often employing palladium or copper catalysts for coupling reactions between furan and thiophene derivatives. Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Physicochemical Properties

Key Observations:

- Thiophene vs.

- Nitro Groups : Nitrofuran derivatives (e.g., 22a ) exhibit enhanced antimicrobial activity, but the absence of a nitro group in the target compound suggests divergent applications .

- Bioisosteric Replacements : The 1,3,4-oxadiazole ring in LMM11 replaces the thiophene, demonstrating how heterocycle swaps modulate solubility and target engagement .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is a compound characterized by its unique dual-ring structure, incorporating both furan and thiophene moieties. This structural complexity imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is , and its molecular weight is approximately 250.28 g/mol. The presence of the furan and thiophene rings contributes to its potential reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the NF-kB signaling pathway, which is often activated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can effectively reduce the viability of cancer cells, with some exhibiting GI50 values in the low micromolar range against multiple cancer types, including breast and lung cancers .

- Mechanism of Action : The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, including the inhibition of IKKβ, which is crucial for NF-kB activation .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar furan and thiophene derivatives have shown activity against various bacterial strains, suggesting that this compound may possess similar effects.

Case Studies

- Anticancer Efficacy : A study evaluating a series of thiophene-furan derivatives found that certain compounds led to a significant decrease in tumor growth in xenograft models, correlating with in vitro findings .

- Synergistic Effects : Some research has indicated that combining this compound with established chemotherapeutics may enhance therapeutic efficacy, potentially reducing the required doses of conventional agents while minimizing side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| N-(Thiophen-3-yl)methylfuran | Structure | Moderate (GI50 ~ 1 µM) | Effective against E. coli |

| N-(Furan-2-yl)methylthiazole | Structure | High (GI50 ~ 0.5 µM) | Limited activity |

| This compound | Structure | Promising (pending further studies) | Potentially effective |

Q & A

Basic Research Question

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .

- Anticancer activity : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Anti-inflammatory potential : Measure COX-II inhibition using ELISA-based prostaglandin E2 (PGE2) quantification .

What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Systematic substitution : Modify the thiophene (e.g., bromination at C5) or furan (e.g., methyl vs. hydroxymethyl groups) to isolate electronic vs. steric effects .

- Data reconciliation : Use dose-response curves to validate conflicting IC50 values and computational docking (e.g., AutoDock Vina) to compare binding modes across analogs .

How should researchers address conflicting data in reported biological activities?

Advanced Research Question

- Reproducibility checks : Repeat assays under standardized conditions (e.g., ATP-based viability assays vs. MTT for cytotoxicity) .

- Meta-analysis : Compare datasets across analogs (e.g., furan-3-carboxamide vs. isoxazole derivatives) to identify trends in activity .

What methodologies assess the compound’s solubility and stability for in vivo studies?

Basic Research Question

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring for hydrolysis or oxidation byproducts .

What advanced techniques elucidate the compound’s mechanism of action?

Advanced Research Question

- Enzymatic assays : Test inhibition of COX-II or kinases (e.g., JAK2) using recombinant proteins and fluorescent substrates .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts .

- Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK) .

How can metabolic pathways and pharmacokinetics be studied preclinically?

Advanced Research Question

- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .

- Pharmacokinetic modeling : Calculate AUC, t1/2, and bioavailability via intravenous/oral dosing in rodent models .

What analytical methods quantify this compound in complex matrices?

Basic Research Question

- LC-MS/MS : Employ C18 columns with ESI+ ionization (m/z 288.32 for [M+H]+) .

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (ng/mL range), and recovery rates (85–115%) .

How can computational modeling guide the optimization of this compound?

Advanced Research Question

- Molecular docking : Predict binding to COX-II (PDB: 5KIR) or bacterial targets (e.g., E. coli DNA gyrase) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .

- QSAR models : Use MOE or Schrödinger to correlate logP, polar surface area, and bioactivity .

What experimental designs improve selectivity for target vs. off-target effects?

Advanced Research Question

- Selective substitutions : Introduce bulky groups (e.g., cyclopentylthio) to block off-target binding pockets .

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.